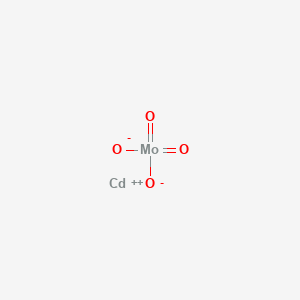
Cadmium molybdate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium molybdate is an inorganic compound with the chemical formula CdMoO₄. It is known for its unique structural, optical, and magnetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium molybdate can be synthesized through various methods, including:
Precipitation Route: This involves reacting cadmium acetate dihydrate with ammonium heptamolybdate tetrahydrate in an aqueous solution.
Sonochemical Method: This method uses ultrasonic waves to induce the reaction between cadmium nitrate hexahydrate and ammonium heptamolybdate tetrahydrate.
Solid-State Metathetic Route: Assisted by microwave irradiation, this method involves reacting cadmium oxide with molybdenum oxide at elevated temperatures to produce this compound.
Industrial Production Methods: While the above methods are suitable for laboratory-scale synthesis, industrial production typically involves large-scale precipitation or hydrothermal methods to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Cadmium molybdate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, especially in photocatalytic processes where it acts as a catalyst for the degradation of organic pollutants under UV or visible light irradiation.
Substitution Reactions: Doping this compound with other elements, such as silver, can enhance its photocatalytic and magnetic properties.
Common Reagents and Conditions:
Oxidation: UV or visible light irradiation in the presence of organic pollutants.
Reduction: Reducing agents like hydrogen or hydrazine.
Substitution: Doping agents like silver nitrate.
Major Products Formed:
Photocatalytic Degradation: Organic pollutants are broken down into less harmful substances.
Doped Compounds: Enhanced photocatalytic and magnetic properties.
Aplicaciones Científicas De Investigación
Cadmium molybdate has a wide range of applications in scientific research:
Chemistry: Used as a photocatalyst for the degradation of organic pollutants and in the synthesis of other compounds.
Medicine: Investigated for its potential use in drug delivery systems and imaging agents.
Industry: Used in optoelectronic devices, sensors, and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which cadmium molybdate exerts its effects is primarily through its photocatalytic activity. When exposed to light, it generates electron-hole pairs that can interact with organic pollutants, leading to their degradation. The molecular targets include the pollutants themselves, which are broken down into less harmful substances .
Comparación Con Compuestos Similares
Cadmium molybdate can be compared with other molybdate compounds, such as:
Calcium Molybdate (CaMoO₄): Similar photocatalytic properties but different structural and optical characteristics.
Lead Molybdate (PbMoO₄): Known for its use in scintillation detectors and solid-state lasers.
Zinc Molybdate (ZnMoO₄): Used in luminescent devices and as a catalyst.
Uniqueness of this compound:
Photocatalytic Efficiency: Higher efficiency in degrading organic pollutants under UV and visible light.
Magnetic Properties: Exhibits ferromagnetic behavior at room temperature, making it suitable for magnetic applications
This compound stands out due to its unique combination of photocatalytic and magnetic properties, making it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
CdMoO4 |
|---|---|
Peso molecular |
272.36 g/mol |
Nombre IUPAC |
cadmium(2+);dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Cd.Mo.4O/q+2;;;;2*-1 |
Clave InChI |
KWPZWLVBWFDGMY-UHFFFAOYSA-N |
SMILES canónico |
[O-][Mo](=O)(=O)[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


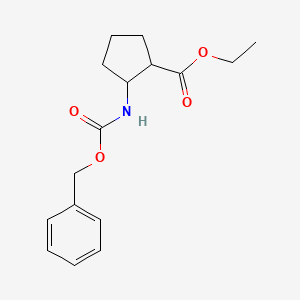
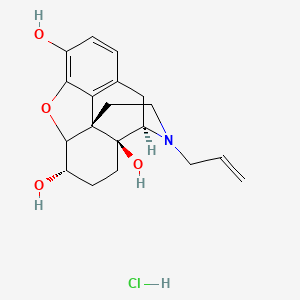
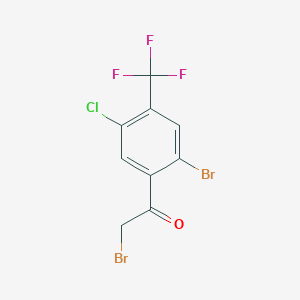
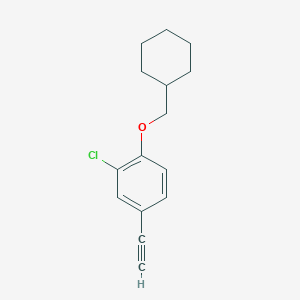
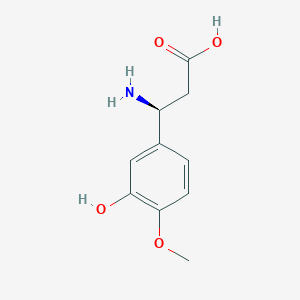
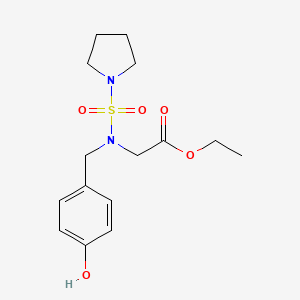
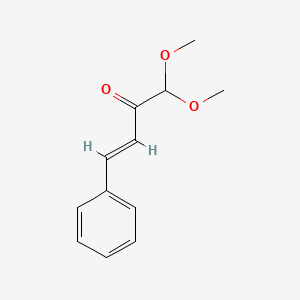
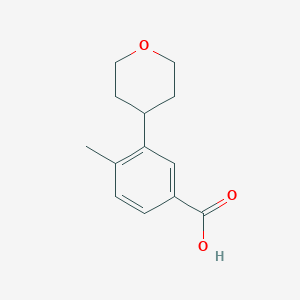
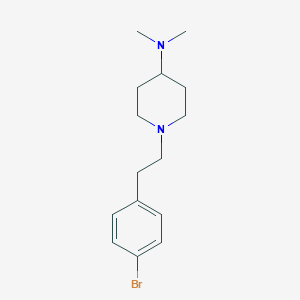

![N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B13724881.png)
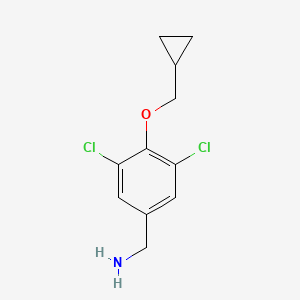
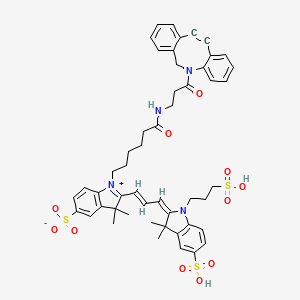
![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)
